molecular formula C12H17N B13030637 (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine

(1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine

Cat. No.: B13030637
M. Wt: 175.27 g/mol
InChI Key: FPHUTPRIFFNXNE-GFCCVEGCSA-N
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Description

(1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of an amine group attached to a prop-2-en-1-amine backbone, with an isopropylphenyl substituent at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of (1R)-1-(4-Isopropylphenyl)propan-2-one with ammonia or an amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the prop-2-en-1-amine backbone can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of new amine derivatives with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-Methylphenyl)prop-2-EN-1-amine
  • (1R)-1-(4-Ethylphenyl)prop-2-EN-1-amine
  • (1R)-1-(4-Tert-butylphenyl)prop-2-EN-1-amine

Uniqueness

(1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it a subject of interest in various research fields.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1R)-1-(4-propan-2-ylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C12H17N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4-9,12H,1,13H2,2-3H3/t12-/m1/s1

InChI Key

FPHUTPRIFFNXNE-GFCCVEGCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](C=C)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

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